Bienvenue dans la boutique en ligne BenchChem!

3-(2-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one

Lipophilicity Metabolic stability SAR

3-(2-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one (CAS 1797367-33-9) is a synthetic small molecule featuring a 2-fluorophenyl group linked to a thiazol-2-yloxy azetidine core via a propan-1-one tether. The compound belongs to a class of azetidine-based heterocycles explored in medicinal chemistry for their potential as kinase inhibitors and GPCR modulators.

Molecular Formula C15H15FN2O2S
Molecular Weight 306.36
CAS No. 1797367-33-9
Cat. No. B2431597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
CAS1797367-33-9
Molecular FormulaC15H15FN2O2S
Molecular Weight306.36
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=CC=C2F)OC3=NC=CS3
InChIInChI=1S/C15H15FN2O2S/c16-13-4-2-1-3-11(13)5-6-14(19)18-9-12(10-18)20-15-17-7-8-21-15/h1-4,7-8,12H,5-6,9-10H2
InChIKeyHRPLHZRXYRGQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797367-33-9: A Fluorophenyl-Thiazolyloxy-Azetidine Propanone for Targeted Chemical Biology Screening


3-(2-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one (CAS 1797367-33-9) is a synthetic small molecule featuring a 2-fluorophenyl group linked to a thiazol-2-yloxy azetidine core via a propan-1-one tether . The compound belongs to a class of azetidine-based heterocycles explored in medicinal chemistry for their potential as kinase inhibitors and GPCR modulators [1]. Its structural architecture combines the conformational rigidity of the azetidine ring with the aromaticity and heteroatom character of the thiazole and fluorophenyl motifs, a combination that in analogous systems has been associated with target engagement in enzymes such as monoacylglycerol lipase and sphingosine-1-phosphate receptors [2].

Why Generic Azetidine or Thiazole Analogs Cannot Replace 1797367-33-9 in Specialized Screening


Simple substitution of this compound with a generic azetidine or thiazole analog is not advisable because the specific 2-fluorophenyl substitution pattern and the thiazol-2-yloxy ether linkage are critical determinants of target selectivity and pharmacokinetic profile. In related chemotypes, the 2-fluorophenyl group has been shown to enhance metabolic stability and binding affinity compared to unsubstituted phenyl or 4-fluorophenyl isomers , while the thiazol-2-yloxy ether provides a hydrogen-bond acceptor character distinct from amino-linked or triazole-based alternatives . These subtle structural variations can lead to stark differences in biological activity, making the exact compound necessary for reproducing specific screening outcomes or for structure-activity relationship (SAR) studies.

Quantitative Differentiation of 3-(2-Fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one vs. Closest Analogs


2-Fluorophenyl Substituent Confers Higher LogP and Altered Metabolic Stability Compared to Unsubstituted Phenyl Congeners

In the broader azetidine-propanone chemotype, the addition of a 2-fluorophenyl group increases lipophilicity (measured as cLogP) by approximately +0.5 to +0.7 log units relative to the unsubstituted phenyl analog, based on class-level computational predictions . This modification is known to reduce oxidative metabolism in liver microsome assays, with fluorinated analogs typically showing >2-fold longer half-lives compared to non-fluorinated counterparts in related series . No direct experimental data for 1797367-33-9 were located in the non-vendor literature.

Lipophilicity Metabolic stability SAR

Thiazol-2-yloxy Ether Linker Provides Distinct Hydrogen-Bonding Profile Compared to Triazole or Amino Analogs

The thiazol-2-yloxy group presents a hydrogen-bond acceptor pattern (oxygen and thiazole nitrogen) that differs fundamentally from the triazol-2-yl analog (CAS 2415535-35-0) or the pyrimidin-4-ylamino analog . In computational docking studies on related kinase targets, the ether oxygen of the thiazol-2-yloxy group forms a stable interaction with the hinge region backbone NH, while the thiazole sulfur contributes a weak hydrophobic contact, a combination not replicated by triazole rings [1]. This difference can translate into selectivity for certain kinase subfamilies. Experimentally verified target engagement data for 1797367-33-9 are absent from public sources.

Hydrogen bonding Target engagement Selectivity

Azetidine Core Constrains Conformation Differently Than Piperidine or Pyrrolidine Scaffolds

The four-membered azetidine ring imposes a smaller ring strain and a more pronounced puckering compared to larger nitrogen heterocycles like piperidine or pyrrolidine [1]. In a study of azetidine-containing thiazole derivatives, replacing a pyrrolidine ring with an azetidine increased binding affinity for EGFR by up to 4-fold (IC50 reduction from 120 nM to 32 nM for the most potent pair) [2]. While 1797367-33-9 itself lacks such data, the azetidine scaffold is predicted to provide a similar entropic benefit by pre-organizing the thiazol-2-yloxy and propanone groups in a bioactive conformation.

Conformational restriction Entropic benefit Binding potency

Optimal Scientific Applications for 1797367-33-9 Based on Structure-Driven Evidence


Kinase Selectivity Profiling Panels

The compound's distinct thiazol-2-yloxy motif makes it an ideal candidate for inclusion in kinase selectivity screening panels. When profiling a library of kinase inhibitors, the use of 1797367-33-9 can reveal off-target interactions that are driven by the unique hydrogen-bonding pattern of the thiazole ether, which is not captured by standard triazole or pyrimidine hinge-binders. This application is directly supported by the differential pharmacophoric evidence (Section 3, Evidence Item 2) [1].

Structure-Activity Relationship (SAR) Studies on Fluorophenyl Azetidines

For medicinal chemistry teams exploring the SAR of 2-fluorophenyl azetidine derivatives, 1797367-33-9 serves as a key probe to dissect the contributions of the thiazol-2-yloxy linker versus other heterocyclic attachments (triazole, pyrimidine, hydroxy). The quantitative lipophilicity and conformational constraints described in Section 3 (Evidence Items 1 and 3) provide a rational basis for selecting this compound as a benchmark in systematic SAR campaigns .

Metabolic Stability Optimization Programs

Given the predicted metabolic stability advantage of the 2-fluorophenyl group (Section 3, Evidence Item 1), this compound can be used as a stable reference point in microsomal stability assays. Researchers optimizing the DMPK profile of azetidine-based lead compounds can use 1797367-33-9 to benchmark the impact of additional substituents on metabolic clearance, leveraging its class-level stability characteristics to guide structural modifications .

Quote Request

Request a Quote for 3-(2-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.